Cas no 247109-35-9 (N-(3-aminophenyl)-2-furamide)

N-(3-aminophenyl)-2-furamide is a specialized organic compound featuring both furan and aniline functional groups, making it a versatile intermediate in synthetic chemistry. Its structure allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The presence of the primary amine group facilitates coupling reactions, while the furan ring contributes to its reactivity in cycloadditions and other heterocyclic syntheses. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of reaction conditions. Its well-defined molecular architecture makes it a useful building block for constructing complex heterocyclic frameworks in research and industrial settings.
N-(3-aminophenyl)-2-furamide structure
N-(3-aminophenyl)-2-furamide structure
Product Name:N-(3-aminophenyl)-2-furamide
CAS No:247109-35-9
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD00654512
CID:1067058
PubChem ID:721117
Update Time:2025-05-20

N-(3-aminophenyl)-2-furamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Aminophenyl)-2-furancarboxamide
    • AC1LF0SF
    • AC1Q51PN
    • CBMicro_004257
    • Furan-2-carboxylic acid (3-amino-phenyl)-amide
    • N-(3-aminophenyl)-2-furamide
    • N-(3-aminophenyl)-2-furylcarboxamide
    • SureCN3647264
    • SDCCGMLS-0064972.P001
    • BBL000082
    • BIM-0004179.P001
    • MFCD00654512
    • AKOS000104422
    • 247109-35-9
    • Oprea1_146084
    • HMS2819E04
    • CS-0215632
    • SMSF0011664
    • MLS001211024
    • Z57243697
    • DNCIKRMVVUFNGX-UHFFFAOYSA-N
    • VS-00434
    • DTXSID40352212
    • ALBB-026770
    • G34110
    • AN-465/25028003
    • STK345868
    • DB-109569
    • 2-Furancarboxamide, N-(3-aminophenyl)-
    • CB06129
    • N-(3-aminophenyl)furan-2-carboxamide
    • SMR000513324
    • EN300-26809
    • CHEMBL1864321
    • Oprea1_805627
    • SCHEMBL3647264
    • MDL: MFCD00654512
    • Inchi: 1S/C11H10N2O2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14)
    • InChI Key: DNCIKRMVVUFNGX-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NC1C=CC=C(C=1)N)=O

Computed Properties

  • Exact Mass: 202.074227566g/mol
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.3Ų

N-(3-aminophenyl)-2-furamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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N-(3-aminophenyl)-2-furamide Suppliers

Amadis Chemical Company Limited
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(CAS:247109-35-9)N-(3-aminophenyl)-2-furamide
Order Number:A1146454
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:04
Price ($):171.0
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Additional information on N-(3-aminophenyl)-2-furamide

Professional Introduction to N-(3-aminophenyl)-2-furamide (CAS No. 247109-35-9)

N-(3-aminophenyl)-2-furamide (CAS No. 247109-35-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a phenyl ring substituted with an amino group and a furamide moiety, making it a versatile intermediate in the development of novel therapeutic agents.

The structural composition of N-(3-aminophenyl)-2-furamide lends itself to various chemical modifications, which are pivotal in the synthesis of more complex molecules. The presence of both an amino group and a furamide functional group provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific biological activities. This flexibility has made it a valuable building block in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new drugs targeting neurological disorders. N-(3-aminophenyl)-2-furamide has emerged as a promising candidate in this domain due to its ability to interact with specific biological targets. Studies have indicated that this compound exhibits potential neuroprotective properties, which could be harnessed in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The furamide moiety, in particular, has been identified as a key pharmacophore that contributes to its biological efficacy.

The pharmacological activity of N-(3-aminophenyl)-2-furamide is further enhanced by its ability to cross the blood-brain barrier, a critical factor for drugs intended to treat central nervous system (CNS) disorders. Preclinical studies have demonstrated that this compound can effectively penetrate the barrier, suggesting its suitability for therapeutic applications. Additionally, its molecular structure allows for optimal binding affinity to relevant receptors and enzymes, which is essential for achieving desired pharmacological effects.

From a synthetic chemistry perspective, N-(3-aminophenyl)-2-furamide serves as an excellent scaffold for exploring new synthetic pathways. The compound's architecture facilitates the introduction of diverse substituents, enabling the creation of libraries of derivatives with tailored properties. This aspect is particularly valuable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development. Researchers have leveraged its structural features to develop efficient synthetic routes that are scalable and cost-effective.

The growing interest in green chemistry has also influenced the synthesis of N-(3-aminophenyl)-2-furamide. Efforts have been made to optimize reaction conditions using environmentally benign solvents and catalysts, reducing the ecological footprint of its production. Such advancements align with global initiatives to promote sustainable chemical manufacturing practices. The development of greener synthetic methods not only minimizes waste but also enhances the overall efficiency of the process.

In addition to its pharmaceutical applications, N-(3-aminophenyl)-2-furamide has shown potential in materials science. Its unique molecular structure makes it suitable for use in the development of advanced polymers and coatings with enhanced mechanical and thermal properties. The integration of this compound into material formulations could lead to innovations in industries ranging from aerospace to electronics.

The future prospects of N-(3-aminophenyl)-2-furamide are promising, with ongoing research exploring its role in emerging therapeutic areas such as oncology and anti-inflammatory treatments. The compound's ability to modulate biological pathways makes it a compelling candidate for developing next-generation drugs. As our understanding of its mechanisms of action continues to evolve, so too will its applications in medicine and beyond.

In conclusion, N-(3-aminophenyl)-2-furamide (CAS No. 247109-35-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural versatility, coupled with its biological activity, positions it as a cornerstone in pharmaceutical research and industrial applications. As advancements continue to unfold, this compound is poised to play an increasingly important role in shaping the future of chemistry and medicine.

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Amadis Chemical Company Limited
(CAS:247109-35-9)N-(3-aminophenyl)-2-furamide
A1146454
Purity:99%
Quantity:1g
Price ($):171.0
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